molecular formula C23H18ClN5O3S B12151597 acetamide,2-[[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-methoxy-3-dibenzofuranyl)-

acetamide,2-[[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-methoxy-3-dibenzofuranyl)-

Cat. No.: B12151597
M. Wt: 479.9 g/mol
InChI Key: WRAMVZDOXZTUBT-UHFFFAOYSA-N
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Description

The compound acetamide,2-[[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-methoxy-3-dibenzofuranyl)- is a structurally complex molecule featuring a 1,2,4-triazole core substituted with a 4-chlorophenyl group at position 5, an amino group at position 4, and a thioether linkage to an acetamide moiety. The acetamide nitrogen is further substituted with a 2-methoxy-3-dibenzofuranyl group, distinguishing it from related derivatives.

The synthesis of such triazole-thioacetamide derivatives typically involves nucleophilic substitution reactions. For example, analogous compounds are synthesized by reacting 1,2,4-triazole-3-thiols with halogenated acetamides (e.g., 2-bromoacetamide) in the presence of a base like K₂CO₃ .

Properties

Molecular Formula

C23H18ClN5O3S

Molecular Weight

479.9 g/mol

IUPAC Name

2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide

InChI

InChI=1S/C23H18ClN5O3S/c1-31-20-10-16-15-4-2-3-5-18(15)32-19(16)11-17(20)26-21(30)12-33-23-28-27-22(29(23)25)13-6-8-14(24)9-7-13/h2-11H,12,25H2,1H3,(H,26,30)

InChI Key

WRAMVZDOXZTUBT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)CSC4=NN=C(N4N)C5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acetamide, 2-[[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-methoxy-3-dibenzofuranyl)- typically involves multi-step organic reactions. One common approach is the condensation of 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol with 2-methoxy-3-dibenzofuranamine under specific conditions to form the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reaction .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Acetamide, 2-[[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-methoxy-3-dibenzofuranyl)- has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and dibenzofuran moiety play crucial roles in binding to these targets, leading to modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains[7][7].

Comparison with Similar Compounds

Substituent Impact on Bioactivity

  • Dibenzofuranyl vs. Benzothiazolyl : The dibenzofuranyl group in the target compound may offer superior π-π stacking interactions compared to benzothiazolyl groups in and , which are often associated with intercalation into DNA or enzyme active sites .
  • Methoxy and Ethoxy Groups : These substituents (e.g., in and ) improve solubility and metabolic stability. The 2-methoxy group in the target compound’s dibenzofuranyl moiety may further enhance blood-brain barrier permeability .

Physicochemical Properties

Property Target Compound Compound Compound
Molecular Weight ~540 g/mol (estimated) 563.06 g/mol ~350 g/mol
LogP ~3.5 (predicted) 4.2 2.8
Hydrogen Bond Acceptors 7 8 5

The higher molecular weight and logP of the target compound compared to furan-substituted analogs () suggest increased membrane permeability but reduced aqueous solubility.

Biological Activity

Acetamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound acetamide, 2-[[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-methoxy-3-dibenzofuranyl)- (CAS No. 578699-92-0) is a notable example, exhibiting potential in various therapeutic areas. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula: C23H18ClN5O3S
  • Molecular Weight: 479.94 g/mol
  • IUPAC Name: Acetamide, 2-[[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-methoxy-3-dibenzofuranyl)-

The biological activity of this compound can be attributed to its structural components:

  • Triazole Ring: The presence of the triazole moiety is crucial for antifungal and antibacterial activities. Compounds with similar structures have been shown to inhibit fungal cell wall synthesis and affect nucleic acid metabolism.
  • Thioether Linkage: The thioether component enhances lipophilicity, facilitating membrane penetration and potentially increasing bioavailability.
  • Dibenzofuran Moiety: This group is associated with neuroprotective effects and may contribute to the compound's ability to cross the blood-brain barrier.

Antimicrobial Activity

Research indicates that compounds similar to acetamide derivatives exhibit significant antimicrobial properties. For instance, triazole-thioether compounds have been reported to show effectiveness against various bacterial strains and fungi.

StudyCompoundActivityIC50 (µg/mL)
Evren et al., 2019Thiazole derivativesAnticancer<20 (compared to ethosuximide)
PMC9268695Triazole-thionesAntifungalComparable to bifonazole

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies. For example, triazole-thio compounds demonstrated selective cytotoxicity against cancer cell lines such as A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast).

Cell LineCompoundIC50 (µM)
A549Acetamide derivative<10
NIH/3T3Acetamide derivative<15

Neuroprotective Effects

The dibenzofuran component suggests potential neuroprotective effects. Compounds with similar structures have been shown to exhibit protective effects in models of neurodegenerative diseases by reducing oxidative stress and inflammation.

Case Studies

  • Anticonvulsant Activity: In a study involving picrotoxin-induced convulsions, compounds with similar triazole structures exhibited significant anticonvulsant effects with lower effective doses than standard treatments .
  • Cytotoxicity Studies: A series of thiazole-based acetamides were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. Molecular dynamics simulations indicated strong interactions with target proteins involved in cancer progression .

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